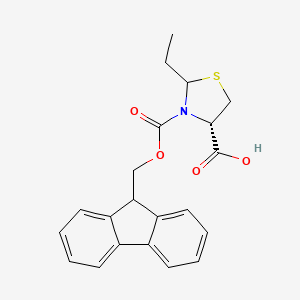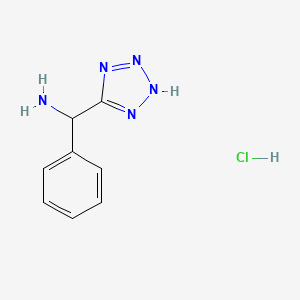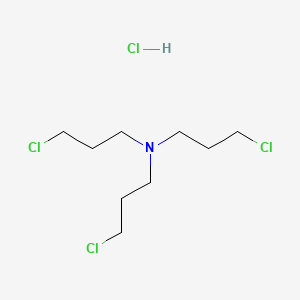
1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene
Descripción general
Descripción
“1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is also known as "p-Chlorobenzotrifluoride" . It is used as an intermediate for dyes and pesticides, and also as an environmentally friendly solvent and dielectric fluid .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H4ClF3 . The molecular weight is 180.551 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 180.551 and a LogP value of 3.47 , indicating its lipophilicity.Aplicaciones Científicas De Investigación
Reagent-Modulated Site Selectivities
- Metalation of Halobenzotrifluorides : Chloro(trifluoromethyl)benzenes, including 1-chloro-3-(trifluoromethyl)benzene, undergo deprotonation adjacent to the halogen substituent under specific conditions, revealing options for site-selective reactions (Mongin, Desponds, & Schlosser, 1996).
Novel Material Synthesis
- Fluorine-Containing Polyetherimide : The synthesis of novel fluorine-containing polyetherimides involves 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, derived from the reaction of hydroquinone and 2-chloro-5-nitrobenzene trifluoride (Yu Xin-hai, 2010).
Trifluoromethylation Catalysis
- Electrophilic Trifluoromethylation : Methyltrioxorhenium catalyzes the trifluoromethylation of aromatic and heteroaromatic compounds, showing potential for diverse applications in organic synthesis (Mejía & Togni, 2012).
Synthesis of Heterocyclic Compounds
- Benzimidazoles Synthesis : A synthesis method for 1,2-dialkyl-5-trifluoromethylbenzimidazoles, starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene, provides a pathway for creating valuable heterocyclic compounds (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
Electrochemical Fluorination
- Electrochemical Fluorination of Benzenes : The electrochemical fluorination process applied to trifluoromethyl-substituted benzenes yields various perfluorocyclohexane derivatives, expanding the potential for chemical synthesis (Yonekura, Nagase, Baba, & Kodaira, 1976).
Regioselective Lithiation
- Ortholithiation of 1-chloro-3-(trifluoromethyl)benzene : This study explores the selective lithiation process of 1-chloro-3-(trifluoromethyl)benzene, demonstrating the influence of catalysis and reversibility in the metalation process (Hoepker, Gupta, Ma, Faggin, & Collum, 2011).
Safety and Hazards
“1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is a skin, eye, mucous membrane, and respiratory tract irritant . Inhalation of high concentrations can cause CNS depression . In a two-generation reproductive feeding study with rats, the NOAEL in F1 and F2 offspring was greater than or equal to the highest dose tested (45 mg/kg bw) .
Propiedades
IUPAC Name |
1-chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXGQGCDRSFMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1391450.png)




![3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391456.png)

![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)

